molecular formula C8H8FNO3 B11762988 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol

2-(3-Fluoro-4-nitrophenyl)ethan-1-ol

Cat. No.: B11762988
M. Wt: 185.15 g/mol
InChI Key: OXEJAIALPWJSJJ-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8FNO3 It is characterized by the presence of a fluoro group and a nitro group attached to a benzene ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol typically involves the reduction of 2-(3-Fluoro-4-nitrophenyl)ethanone. One common method is the reduction of the corresponding ketone using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-nitrophenyl)ethan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(3-Fluoro-4-nitrophenyl)ethanone or 2-(3-Fluoro-4-nitrophenyl)acetaldehyde.

    Reduction: 2-(3-Fluoro-4-aminophenyl)ethan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-4-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving alcohols and nitro compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-nitrophenyl)ethan-1-ol depends on its interaction with various molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The alcohol group can undergo oxidation or reduction, affecting the overall reactivity and biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-4-nitrophenyl)ethan-1-ol
  • 2-(4-Fluoro-3-nitrophenyl)ethan-1-ol
  • 2-(3-Fluoro-5-nitrophenyl)ethan-1-ol

Uniqueness

2-(3-Fluoro-4-nitrophenyl)ethan-1-ol is unique due to the specific positioning of the fluoro and nitro groups on the benzene ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

2-(3-fluoro-4-nitrophenyl)ethanol

InChI

InChI=1S/C8H8FNO3/c9-7-5-6(3-4-11)1-2-8(7)10(12)13/h1-2,5,11H,3-4H2

InChI Key

OXEJAIALPWJSJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCO)F)[N+](=O)[O-]

Origin of Product

United States

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